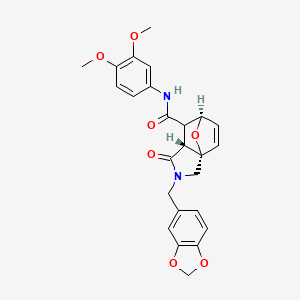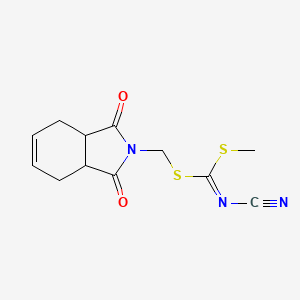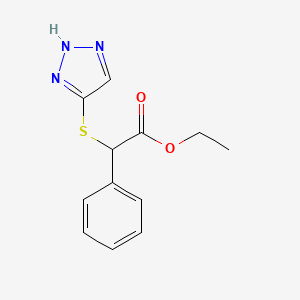methylene]benzenesulfonamide](/img/structure/B13376541.png)
4-chloro-N-[[2-(3-methylbutanoyl)hydrazino](phenyl)methylene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-methylbutanoyl)hydrazinomethylene]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving yield . The final product is purified using techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-chloro-N-[2-(3-methylbutanoyl)hydrazinomethylene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenesulfonamides.
科学的研究の応用
4-chloro-N-[2-(3-methylbutanoyl)hydrazinomethylene]benzenesulfonamide has several applications in scientific research:
作用機序
The mechanism of action of 4-chloro-N-[2-(3-methylbutanoyl)hydrazinomethylene]benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor growth and proliferation .
類似化合物との比較
Similar Compounds
- **4-chloro-N-[2-(2-chloro-3-quinolinyl)methylene]hydrazinocarbonyl]phenyl]benzenesulfonamide .
- **4-chloro-N-[4-(2-chloro-3-quinolinyl)methylene]hydrazinocarbonyl]phenyl]benzenesulfonamide .
Uniqueness
4-chloro-N-[2-(3-methylbutanoyl)hydrazinomethylene]benzenesulfonamide is unique due to its specific hydrazino and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity . Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer research .
特性
分子式 |
C18H20ClN3O3S |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
N'-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide |
InChI |
InChI=1S/C18H20ClN3O3S/c1-13(2)12-17(23)20-21-18(14-6-4-3-5-7-14)22-26(24,25)16-10-8-15(19)9-11-16/h3-11,13H,12H2,1-2H3,(H,20,23)(H,21,22) |
InChIキー |
HBNIBFDYHLTNSI-UHFFFAOYSA-N |
異性体SMILES |
CC(C)CC(=O)NN/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
正規SMILES |
CC(C)CC(=O)NNC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B13376458.png)




acetate](/img/structure/B13376489.png)
![1-(3-chlorobenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376492.png)
![4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376507.png)
![2-(4-Bromophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B13376515.png)
![N-methyl-N'-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea](/img/structure/B13376521.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B13376525.png)
![3-(3,4-Dimethoxybenzyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376531.png)

![4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13376554.png)
